

ST-1006 Maleate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ST-1006 Maleate	
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Introduction to ST-1006 Maleate

ST-1006 Maleate is a potent and selective partial agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and dendritic cells.[1] Due to its specific interaction with the H4 receptor, **ST-1006 Maleate** serves as a critical research tool for investigating the receptor's role in various physiological and pathophysiological processes, particularly in the realms of inflammation, immune modulation, and pruritus. This technical guide provides an indepth overview of the research applications of **ST-1006 Maleate**, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile

ST-1006 Maleate's primary mechanism of action is through its partial agonism at the histamine H4 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, histamine. This property makes it a valuable tool for dissecting the nuanced signaling of the H4 receptor.

Quantitative Pharmacological Data



The following table summarizes the key quantitative parameters that define the pharmacological profile of **ST-1006 Maleate**.

Parameter	Value	Species/Cell Type	Assay Type	Reference
pKi	7.94	Human	Radioligand Binding Assay	[2]
pEC50	7.0	Human Monocytes	IL-12p70 Secretion Inhibition	[1]

Note: pKi represents the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the ligand for the receptor. A higher pKi value signifies a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of a compound in a functional assay.

Research Applications in Inflammation and Immunology

The expression of the H4 receptor on key immune cells implicates it as a significant player in inflammatory and allergic responses. **ST-1006 Maleate** is instrumental in elucidating these roles.

In Vitro Studies

- Chemotaxis of Immune Cells: ST-1006 has been shown to be a potent inducer of both basophil and eosinophil migration.[2] This effect highlights the H4 receptor's role in recruiting these granulocytes to sites of inflammation.
- Modulation of Basophil Activation: Research indicates that ST-1006 can suppress FceRI-mediated activation of basophils. This is evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c on the surface of FceRI-activated basophils.[2]
 This suggests a potential negative feedback role for the H4 receptor in allergic reactions.



Experimental Protocols In Vitro Basophil Chemotaxis Assay

This protocol is a representative method for assessing the chemotactic effect of **ST-1006 Maleate** on human basophils.

Objective: To determine the dose-dependent effect of **ST-1006 Maleate** on the migration of human basophils.

Materials:

- ST-1006 Maleate
- Purified human basophils
- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 μm pores)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Histamine (as a positive control)
- JNJ7777120 (H4R antagonist for specificity testing)

Procedure:

- Prepare a stock solution of ST-1006 Maleate in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium to achieve the desired final concentrations.
- Isolate human basophils from peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).
- Resuspend the purified basophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
- Add the different concentrations of ST-1006 Maleate, histamine, or assay medium alone (negative control) to the lower wells of the chemotaxis chamber.
- Place the polycarbonate membrane over the lower wells.



- Add the basophil suspension to the upper wells of the chamber.
- To test for specificity, pre-incubate a sample of basophils with the H4R antagonist JNJ7777120 before adding them to the upper well, with ST-1006 in the lower well.
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
- After incubation, remove the membrane, fix, and stain it.
- Count the number of migrated cells in several high-power fields using a microscope.
- Plot the number of migrated cells against the concentration of ST-1006 Maleate to generate
 a dose-response curve and calculate the EC50 value.

In Vitro Eosinophil Migration Assay

This protocol outlines a general procedure for evaluating the effect of **ST-1006 Maleate** on eosinophil migration.

Objective: To assess the ability of **ST-1006 Maleate** to induce the migration of eosinophils.

Materials:

- ST-1006 Maleate
- Purified human eosinophils
- Transwell inserts (5 μm pores)
- Assay medium (e.g., HBSS with 0.1% BSA)
- Eotaxin (as a positive control)

Procedure:

- Prepare serial dilutions of ST-1006 Maleate and eotaxin in the assay medium.
- Isolate eosinophils from human peripheral blood.



- Resuspend the purified eosinophils in assay medium at a concentration of 2 x 10⁶ cells/mL.
- Add the chemoattractant solutions (ST-1006 Maleate, eotaxin, or medium alone) to the lower chamber of the Transwell plate.
- Place the Transwell inserts into the wells.
- Add the eosinophil suspension to the upper chamber of the inserts.
- Incubate the plate at 37°C for 1.5-3 hours.
- Following incubation, remove the inserts and count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
- Express the results as the number of migrated cells or as a percentage of the total number of cells added.

Research Applications in Pruritus (Itch)

The H4 receptor is a key target in the study of pruritus, and **ST-1006 Maleate** has been instrumental in exploring its role in itch signaling.

In Vivo Studies

In a well-established mouse model of contact dermatitis induced by croton oil, **ST-1006 Maleate** has demonstrated a significant anti-pruritic effect.[3] Subcutaneous administration of ST-1006 at a dose of 30 mg/kg was shown to significantly inhibit scratching behavior in mice.[2] Interestingly, at the doses tested (10-100 mg/kg), ST-1006 did not reduce the associated ear edema, suggesting a specific role in modulating the sensory perception of itch rather than the inflammatory response in this model.[3]

Experimental Protocols In Vivo Croton Oil-Induced Pruritus Model in Mice

This protocol describes a standard method for inducing and assessing pruritus in mice and evaluating the anti-pruritic effects of **ST-1006 Maleate**.



Objective: To evaluate the anti-pruritic activity of **ST-1006 Maleate** in a mouse model of acute irritant dermatitis.

Animals: Male CD-1 mice are commonly used for this model.

Materials:

- ST-1006 Maleate
- · Croton oil
- Acetone (vehicle for croton oil)
- Saline or other suitable vehicle for ST-1006 Maleate
- · Video recording equipment

Procedure:

- Acclimatize the mice to the experimental environment for at least one hour before the start of the experiment.
- Administer ST-1006 Maleate (e.g., 30 mg/kg) or its vehicle subcutaneously 30 minutes before the application of croton oil.
- Induce dermatitis by applying a solution of croton oil in acetone (e.g., 5% v/v) to the rostral back of the mice.
- Immediately after the application of croton oil, place the mice individually into observation chambers.
- Record the behavior of the mice for a period of 30-60 minutes.
- Analyze the video recordings to quantify the number of scratching bouts directed towards the
 application site. A scratching bout is defined as one or more rapid movements of the hind
 paw towards the application site, ending with the paw being returned to the floor or licked.

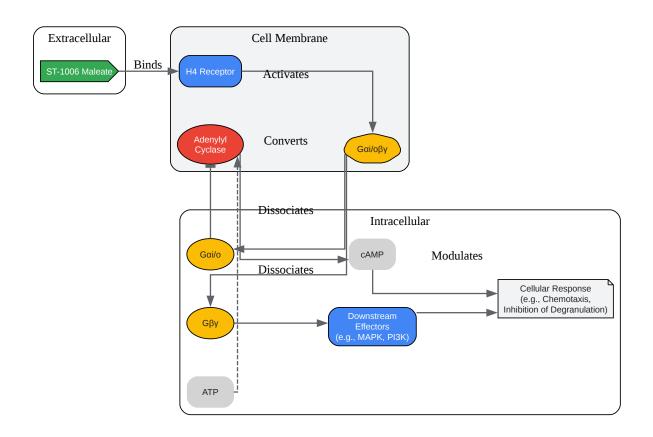


• Compare the number of scratching bouts in the ST-1006-treated group to the vehicle-treated group to determine the anti-pruritic effect.

Signaling Pathways and Experimental Workflows Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the $G\alpha i/o$ family of G proteins. Upon activation by an agonist like **ST-1006 Maleate**, the G protein is activated, leading to the dissociation of the $G\alpha i/o$ and $G\beta\gamma$ subunits. The $G\alpha i/o$ subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The $G\beta\gamma$ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.





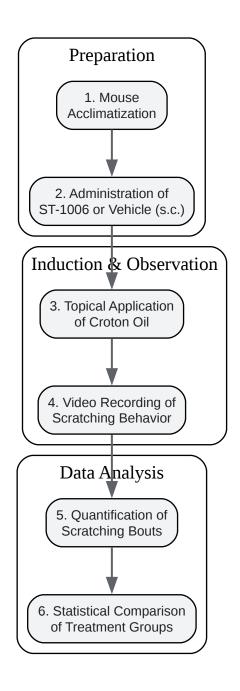
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Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Pruritus Model

The following diagram illustrates the key steps involved in the croton oil-induced pruritus model for evaluating the anti-pruritic effects of **ST-1006 Maleate**.





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Caption: In Vivo Pruritus Model Workflow.

Conclusion

ST-1006 Maleate is an indispensable pharmacological tool for researchers investigating the multifaceted roles of the histamine H4 receptor. Its properties as a potent and selective partial agonist allow for the detailed exploration of H4R-mediated signaling in inflammation, immune



cell trafficking, and pruritus. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies aimed at further unraveling the therapeutic potential of targeting the histamine H4 receptor.

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